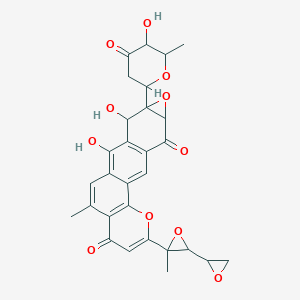
3-Methyl-3-phenylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-3-phenylazetidin-2-one, also known as MPAC, is a cyclic β-amino ketone that has gained significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. MPAC has been found to exhibit a range of biological activities, including anticonvulsant, anti-inflammatory, and analgesic effects.
作用机制
The exact mechanism of action of 3-Methyl-3-phenylazetidin-2-one is not fully understood. However, it is believed to act as a GABA receptor agonist, which could explain its anticonvulsant activity. Additionally, this compound has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which could account for its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which could contribute to its anticonvulsant activity. Additionally, this compound has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, which could explain its anti-inflammatory effects. Moreover, this compound has been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, which could contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the major advantages of 3-Methyl-3-phenylazetidin-2-one is its ease of synthesis, which makes it readily available for research purposes. Additionally, this compound has been found to exhibit a range of biological activities, making it a versatile compound for studying various diseases. However, one of the limitations of this compound is its poor solubility in water, which could limit its use in certain experiments.
未来方向
There are several future directions for research on 3-Methyl-3-phenylazetidin-2-one. One potential area of research is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, more research is needed to investigate the safety and toxicity of this compound in animal models and humans.
合成方法
3-Methyl-3-phenylazetidin-2-one can be synthesized by reacting benzylamine with ethyl 2-oxocyclohexanecarboxylate in the presence of sodium hydride and a catalytic amount of tetrabutylammonium iodide. The resulting product is then treated with trifluoroacetic acid to afford this compound in good yield.
科学研究应用
3-Methyl-3-phenylazetidin-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticonvulsant activity in animal models of epilepsy, making it a promising candidate for the treatment of epilepsy. Additionally, this compound has been shown to possess anti-inflammatory and analgesic effects, which could be useful in the treatment of inflammatory diseases and pain management.
属性
IUPAC Name |
3-methyl-3-phenylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-10(7-11-9(10)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRSXKVUCBPVLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936683 |
Source


|
| Record name | 3-Methyl-3-phenyl-3,4-dihydroazet-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1623-64-9 |
Source


|
| Record name | 2-Azetidinone, 3-methyl-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-3-phenyl-3,4-dihydroazet-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate](/img/structure/B162862.png)

![[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate](/img/structure/B162866.png)


![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B162880.png)






